2,4-Dimethoxy-5-nitrobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dimethoxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-4-9(15-2)7(10(12)13)3-6(8)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRQSFZNTDDXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282648 | |
| Record name | 2,4-dimethoxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6468-19-5 | |
| Record name | NSC27021 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dimethoxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2,4-Dimethoxy-5-nitrobenzaldehyde via O-Methylation of 2,4-dihydroxy-5-nitrobenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth technical overview of the synthesis of 2,4-dimethoxy-5-nitrobenzaldehyde, a key intermediate in various organic synthesis applications. The primary focus is on the O-methylation of 2,4-dihydroxy-5-nitrobenzaldehyde, a common and effective synthetic route. This document delves into the underlying reaction mechanism, provides a detailed and field-tested experimental protocol, outlines critical safety imperatives, and discusses methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding beyond a simple recitation of steps, ensuring a robust and reproducible methodology.
The Williamson Ether Synthesis: A Mechanistic Perspective
The conversion of 2,4-dihydroxy-5-nitrobenzaldehyde to its dimethoxy counterpart is a classic example of the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for forming ethers and is particularly effective for the methylation of phenols.[1] The process occurs via a bimolecular nucleophilic substitution (SN2) mechanism.[2]
The Core Mechanism Involves Three Key Steps:
-
Deprotonation: A base, typically a carbonate like potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl groups of the starting material. This generates highly nucleophilic phenoxide ions. The electron-withdrawing nitro group (-NO₂) further increases the acidity of the phenolic protons, facilitating this step.
-
Nucleophilic Attack: The newly formed phenoxide ions act as potent nucleophiles, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide).
-
Displacement: The attack results in the displacement of the leaving group (sulfate or iodide), forming the stable ether linkage and completing the methylation.
This process is repeated for the second hydroxyl group to yield the desired 2,4-dimethoxy product.
Caption: Figure 1: Sₙ2 Mechanism for O-Methylation.
Causality of Reagent Selection:
-
Starting Material: 2,4-dihydroxy-5-nitrobenzaldehyde serves as the aromatic backbone. The hydroxyl groups are the reaction sites.
-
Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a highly effective and reactive methylating agent, often favored in industrial settings for its low cost.[2] Methyl iodide (CH₃I) is another common and effective alternative.[3] Both are potent electrophiles.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the acidic phenols without causing unwanted side reactions that stronger bases like hydroxides might induce. It is also inexpensive and easy to handle.
-
Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants but do not participate in the reaction (i.e., they don't have acidic protons). They effectively solvate the cation (K⁺), leaving the phenoxide anion relatively "bare" and highly reactive, thus accelerating the SN2 reaction.
A Critical Imperative: Health and Safety
The reagents used in this synthesis, particularly dimethyl sulfate, are extremely hazardous. Adherence to strict safety protocols is not merely recommended; it is mandatory for the protection of all laboratory personnel.
Dimethyl sulfate (DMS) is a potent poison. It is carcinogenic, mutagenic, highly corrosive, and readily absorbed through the skin, mucous membranes, and the gastrointestinal tract.[2] A particularly insidious property of DMS is its lack of immediate warning signs; toxic effects can have a delayed onset of 10 hours or more, potentially leading to fatal pulmonary edema.[4]
| Hazard Information for Dimethyl Sulfate (DMS) | |
| Primary Hazards | Extremely toxic, probable human carcinogen, mutagenic, corrosive.[2][4][5] |
| Routes of Exposure | Inhalation, skin absorption, ingestion, eye contact. |
| Toxicity Data (Rat) | LD50 (oral): 205 mg/kg; LC50 (inhalation): 45 ppm (4 hours).[2] |
| Delayed Effects | Symptoms may be delayed up to 12 hours and include headache, cough, shortness of breath, and painful urination, potentially leading to fatal lung, liver, and kidney damage.[4] |
Mandatory Safety Protocols:
-
Engineering Controls: All manipulations involving dimethyl sulfate must be performed inside a certified chemical fume hood with robust airflow.
-
Personal Protective Equipment (PPE): A full set of PPE is required:
-
Chemical splash goggles and a face shield.
-
A lab coat and a chemical-resistant apron.
-
Heavy-duty, long-cuffed nitrile gloves (or butyl rubber gloves). Double-gloving is strongly recommended. Check glove compatibility charts.
-
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. Keep a DMS-specific spill kit on hand.
-
Decontamination & Quenching: Any equipment (glassware, stir bars) that comes into contact with DMS must be decontaminated. This is typically done by rinsing with a dilute solution of aqueous ammonia or sodium carbonate to hydrolyze the residual DMS.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and provides a reliable method for the synthesis.[3]
Caption: Figure 2: Experimental Workflow for Synthesis.
Reagents and Equipment:
-
2,4-dihydroxy-5-nitrobenzaldehyde
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I)
-
Acetone, anhydrous
-
Ethyl acetate
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
-
Ice bath
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,4-dihydroxy-5-nitrobenzaldehyde (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetone.
-
Addition of Methylating Agent: Cool the stirred suspension in an ice bath to 0°C. Add the methylating agent (e.g., dimethyl sulfate, 2.2 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains low.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for approximately 6-8 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers and wash with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.
Product Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a self-validating system to ensure the correct structure has been obtained.
| Spectroscopic Data for this compound | |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.28 (s, 1H, -CHO), 8.50 (s, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 4.08 (s, 3H, -OCH₃), 4.07 (s, 3H, -OCH₃).[3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 186.54, 165.83, 159.53, 127.99, 95.93, 56.97, 56.49.[3] |
| FT-IR (KBr, cm⁻¹) | ν 1702, 1671 (C=O stretch), 1580 (NO₂ asym. stretch), 1302 (NO₂ sym. stretch), 2981, 2970, 2892 (C-H stretch).[3] |
| HRMS (ESI) | m/z: [M + Na]⁺ Calculated for C₉H₉NNaO₅: 234.0378; Found: 234.0376.[3] |
Interpretation of Spectroscopic Data:
-
¹H NMR: The singlet at 10.28 ppm is characteristic of an aldehyde proton.[6][7] The two singlets at 8.50 and 6.55 ppm confirm the presence of two isolated aromatic protons. The two distinct singlets around 4.07-4.08 ppm, each integrating to 3 hydrogens, are definitive evidence of the two methoxy groups.
-
¹³C NMR: The peak at 186.54 ppm corresponds to the aldehyde carbonyl carbon. The remaining peaks in the aromatic region and the two distinct signals for the methoxy carbons (56.97, 56.49 ppm) are consistent with the proposed structure.
-
FT-IR: The strong absorption bands around 1700 cm⁻¹ are indicative of the carbonyl (C=O) group of the aldehyde.[8] The characteristic strong stretches for the nitro group (NO₂) are also clearly visible.
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, confirming the molecular formula of the compound.[3]
Troubleshooting and Optimization
| Potential Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time; Inactive base (absorbed moisture); Insufficient methylating agent. | Increase reaction time and continue monitoring by TLC. Use freshly dried K₂CO₃. Ensure stoichiometry of the methylating agent is at least 2.2 equivalents. |
| Mono-methylated Byproduct | Insufficient methylating agent or base; Short reaction time. | Increase the equivalents of the methylating agent and base to 2.5 and 3.0, respectively. Ensure the reaction is stirred until TLC shows full conversion. |
| Low Yield | Loss of product during aqueous workup; Incomplete extraction. | Ensure the pH of the aqueous layer is not basic during workup. Increase the number of extractions with ethyl acetate. |
| Oily Product | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under high vacuum. If still oily, purify via column chromatography on silica gel. |
Conclusion
The O-methylation of 2,4-dihydroxy-5-nitrobenzaldehyde is an efficient and reliable method for the synthesis of this compound. The success of this synthesis hinges on a clear understanding of the SN2 mechanism, careful selection of reagents, and, most importantly, an unwavering commitment to rigorous safety protocols due to the use of highly toxic reagents. The detailed protocol and characterization data provided in this guide serve as a robust framework for researchers to successfully and safely produce this valuable chemical intermediate.
References
-
Wikipedia. Dimethyl sulfate. [Link]
-
Inchem.org. (1989). Dimethyl sulfate (HSG 29). [Link]
-
Selva, M., et al. A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. IRIS. [Link]
-
Ataman Kimya. DIMETHYL SULFATE. [Link]
-
U.S. Environmental Protection Agency (EPA). Dimethyl Sulfate. [Link]
-
Palma, P. N., et al. (2006, July 15). Comparative study of ortho- and meta-nitrated inhibitors of catechol-O-methyltransferase: interactions with the active site and regioselectivity of O-methylation. Molecular Pharmacology. [Link]
-
Gorin Lab, Oregon State University. Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycles. [Link]
-
Lewis, H. F., et al. Methylation of Phenol by Dimethyl Sulfate. Industrial & Engineering Chemistry. [Link]
- Google Patents.
-
ResearchGate. Catalytic mechanism (I) for O-methylation of phenols with methanol over porphyrin and trapping of water molecules within the tetrapyrrole core. [Link]
-
Rhodium.ws. Selective Synthesis of 2,5-Dimethoxy-4-Nitrobenzaldehyde. [Link]
-
ResearchGate. The reaction mechanism of methylation of phenolic component in the presence of TMAH. [Link]
-
Organic Syntheses. p-NITROBENZALDEHYDE. [Link]
-
PrepChem.com. Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde. [Link]
-
St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
-
Shenyang Pharmaceutical University. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. [Link]
-
ResearchGate. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]
Sources
- 1. iris.unive.it [iris.unive.it]
- 2. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 3. 2,4-dimethoxy-5-nitro-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 5. epa.gov [epa.gov]
- 6. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 7. rsc.org [rsc.org]
- 8. spcmc.ac.in [spcmc.ac.in]
2,4-Dimethoxy-5-nitrobenzaldehyde mechanism of action in photolysis
Executive Summary & Structural Disambiguation
This technical guide details the mechanism of action for Dimethoxy-nitrobenzyl (DMNB) derivatives in photolysis. These compounds are widely utilized in drug development and chemical biology as "photocages"—molecular protecting groups that release bioactive substrates upon irradiation with UV light (typically 350–365 nm).
Critical Structural Note (Isomer Specificity)
The prompt specifies 2,4-Dimethoxy-5-nitrobenzaldehyde . It is critical to distinguish between the two common isomers to ensure experimental success:
-
4,5-Dimethoxy-2-nitrobenzaldehyde (Standard DMNB): This is the photoactive "DMNB" scaffold used in >95% of caging applications. The nitro group is ortho to the benzylic carbon, a strict structural requirement for the Norrish Type II photolysis mechanism.
-
This compound (The Prompt Isomer): In this isomer, the nitro group is meta to the benzylic position. Consequently, it does not undergo the standard o-nitrobenzyl photolysis efficiently.
Scope of Guide: To provide actionable, scientifically valid insights, this guide focuses on the mechanism of the photoactive 4,5-dimethoxy-2-nitrobenzyl (DMNB) system, while referencing the 2,4-5 isomer as a non-photoactive synthetic precursor or analog.
Mechanistic Analysis: The o-Nitrobenzyl Rearrangement
The core mechanism of DMNB photolysis is an intramolecular oxidation-reduction reaction known as the Norrish Type II reaction followed by a rearrangement. This process is self-validating: the appearance of the nitroso byproduct confirms the release of the substrate.
The Photochemical Cascade
The reaction proceeds through five distinct stages upon irradiation with near-UV light (
-
Excitation: The ground state nitrobenzyl molecule absorbs a photon, promoting an electron to a singlet excited state (
), which rapidly undergoes intersystem crossing to the triplet state ( ). -
Hydrogen Abstraction (Rate-Limiting Step): The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the
-hydrogen). This requires the ortho geometry.-
Note: In this compound, this distance is too great, preventing abstraction.
-
-
Aci-Nitro Intermediate Formation: The H-abstraction yields a short-lived aci-nitro tautomer (often colored,
nm). -
Cyclization: The aci-nitro species rearranges into a cyclic 1,3-dihydro-1-hydroxy-2,1-benzisoxazole intermediate.
-
Collapse & Release: The isoxazole ring opens to form a hemiacetal, which spontaneously hydrolyzes to release the free substrate (e.g., ATP, Glutamate, Drug) and the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.
Pathway Visualization
The following diagram illustrates the validated pathway for DMNB uncaging.
Figure 1: Step-wise photochemical mechanism of DMNB uncaging. Note the requirement for ortho-nitro geometry.
Comparative Data: DMNB vs. Other Caging Groups[1][2][3]
DMNB is often chosen over simple o-nitrobenzyl (ONB) or nitrophenylethyl (NPE) groups due to its red-shifted absorption, allowing uncaging at wavelengths that are less damaging to biological tissue (>360 nm).
| Feature | DMNB (4,5-Dimethoxy-2-nitro) | CNB (Carboxynitrobenzyl) | NPE (Nitrophenylethyl) |
| Uncaging Wavelength | 365 nm (Optimal) | 300–350 nm | 300–350 nm |
| Quantum Yield ( | 0.01 – 0.1 (Moderate) | 0.1 – 0.6 (High) | 0.05 – 0.2 |
| Reaction Byproduct | Nitrosoaldehyde (Absorbs UV) | Nitrosobenzoic acid | Nitrosoacetophenone |
| Water Solubility | Low (Hydrophobic) | High (Charged) | Low |
| Toxicity | Low (Byproduct can react with thiols) | Low | Moderate |
Data Source: Synthesized from Corrie et al. and Thermo Fisher Scientific technical data [1, 4].
Experimental Protocols
Synthesis of DMNB-Caged Precursors
If you possess the aldehyde (4,5-dimethoxy-2-nitrobenzaldehyde), you must reduce it to the alcohol to create a caging group for acids/phosphates, or react it with amines to form photocleavable hydrazones.
Workflow: Aldehyde to Caged Substrate
-
Reduction: Dissolve 4,5-dimethoxy-2-nitrobenzaldehyde (1 eq) in MeOH. Add
(1.5 eq) at 0°C. Stir 1h. Quench with water, extract with EtOAc.[1] Yields DMNB-Alcohol . -
Activation: React DMNB-Alcohol with
in DCM to form DMNB-Bromide (highly reactive electrophile). -
Coupling: React DMNB-Bromide with your substrate (e.g., carboxylic acid drug) in DMF with
.
Photolysis Validation Protocol
To verify the mechanism and release efficiency:
-
Preparation: Dissolve the caged compound (50
M) in buffer (PBS pH 7.4) or solvent (DMSO/Water 1:9). -
Irradiation:
-
Light Source: 365 nm LED or Hg-Arc lamp with bandpass filter.
-
Power: ~5–10 mW/cm².
-
Duration: Expose samples for 0, 1, 5, 10, and 20 minutes.
-
-
Quantification (HPLC/MS):
-
Column: C18 Reverse Phase.
-
Detection: Monitor disappearance of starting material (SM) and appearance of free substrate.
-
Marker: Look for the nitrosobenzaldehyde peak. Note that nitroso compounds can dimerize to azo-derivatives, appearing as a heavier peak.
-
Technical Challenges & Troubleshooting
The "Internal Filter" Effect
The nitrosobenzaldehyde byproduct generated during DMNB photolysis strongly absorbs UV light at 300–400 nm.
-
Problem: As the reaction proceeds, the byproduct absorbs the incident light, shielding the remaining caged molecules and slowing the reaction rate.
-
Solution: Use intense light sources or include a scavenger (e.g., dithiothreitol, DTT) if the byproduct reacts with your protein target. Note: DTT may react with the nitroso group, altering the spectral properties.
Isomer Verification
Ensure you have the correct isomer using
-
4,5-Dimethoxy-2-nitro (Active): Singlets for aromatic protons are para to each other (sharp singlets).
-
2,4-Dimethoxy-5-nitro (Inactive): Protons are ortho/meta. Coupling constants (
values) will differ.
References
-
Corrie, J. E. T., et al. (2005). Caged compounds: photorelease technology for control of cellular chemistry and physiology. National Institutes of Health. Link
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Link
-
Thermo Fisher Scientific. (2024). Properties of Caging Groups: DMNB vs CNB.Link
-
ChemicalBook. (2024). Synthesis and Properties of this compound.Link
Sources
- 1. 2,4-dimethoxy-5-nitro-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. Properties of six different caging groups—Table 5.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Tandem activated caged galactoside prodrugs: advancing beyond single galactosidase dependence - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00722D [pubs.rsc.org]
- 4. (2,4-Dimethoxy-5-nitrophenyl)methanol | 676152-72-0 | Benchchem [benchchem.com]
Technical Whitepaper: Spectroscopic Profiling & Structural Validation of 2,4-Dimethoxy-5-nitrobenzaldehyde
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2,4-Dimethoxy-5-nitrobenzaldehyde (CAS: 6324-49-8) represents a critical aromatic intermediate in the synthesis of pharmacologically active Schiff bases, chalcones, and heterocyclic scaffolds. Its structural integrity is defined by the interplay between the electron-donating methoxy groups (at C2 and C4) and the electron-withdrawing nitro group (at C5) and aldehyde moiety (at C1).
For researchers in drug discovery, particularly those developing antitubercular or antimicrobial agents, the precise characterization of this compound is non-trivial due to the prevalence of positional isomers (e.g., 2,5-dimethoxy or 4,5-dimethoxy variants). This guide provides a definitive spectroscopic fingerprint to validate the synthesis and purity of 2,4-DMNB.
Structural Specifications
-
Molecular Formula:
[1] -
Appearance: Yellow to light brown crystalline solid
-
Melting Point: 115–118 °C
Characterization Workflow
To ensure "analytical confidence," we employ a multi-modal approach. Relying on a single method (like melting point) is insufficient for distinguishing between nitro-positional isomers.
Figure 1: Analytical triage workflow for the validation of 2,4-DMNB.
Spectroscopic Data & Analysis
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for confirming the substitution pattern. The specific positions of the aromatic protons are diagnostic. In 2,4-DMNB, the two aromatic protons are para to each other (positions 3 and 6), resulting in singlets rather than the doublets seen in ortho/meta isomers.
Experimental Protocol:
-
Solvent:
or . -
Concentration: 15 mg in 0.6 mL solvent.
-
Reference: TMS (
0.00 ppm).
Table 1:
H NMR Assignments (400 MHz,
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.28 | Singlet (s) | 1H | -CHO | Aldehyde proton; highly deshielded by aromatic ring and carbonyl anisotropy. |
| 8.50 | Singlet (s) | 1H | Ar-H (C6) | Critical Diagnostic: Proton at C6 is deshielded by the ortho-nitro group (C5) and ortho-aldehyde (C1). |
| 6.55 | Singlet (s) | 1H | Ar-H (C3) | Proton at C3 is shielded by two flanking electron-donating methoxy groups (C2, C4). |
| 4.08 | Singlet (s) | 3H | -OCH | Methoxy group (likely C4, slightly more deshielded). |
| 4.07 | Singlet (s) | 3H | -OCH | Methoxy group (likely C2). |
Note: The observation of two distinct aromatic singlets (6.55 and 8.50 ppm) confirms the 2,4,5-substitution pattern. If coupling (doublets) were observed, it would indicate adjacent protons (e.g., a 2,3-dimethoxy isomer). [1][2][2][3][4][1][5][6][7][8][9][10]
Table 2:
C NMR Assignments (100 MHz,
)
| Shift ( | Assignment |
| 186.54 | Carbonyl Carbon (C=O) |
| 165.83 | C4 (Aromatic C-O) |
| 159.53 | C2 (Aromatic C-O) |
| 127.99 | C5 (C-NO |
| 95.93 | C3 (Aromatic C-H, highly shielded) |
| 56.97, 56.49 | Methoxy Carbons (-OCH |
Fourier Transform Infrared Spectroscopy (FT-IR)
FT-IR is utilized primarily to confirm the presence of the nitro and aldehyde functionalities and the absence of hydroxyl groups (indicating successful methylation if synthesized from 2,4-dihydroxy-5-nitrobenzaldehyde).
Experimental Protocol:
-
Method: KBr Pellet (1-2 mg sample ground with 100 mg KBr).
-
Resolution: 4 cm
.[11] -
Scans: 32.
Table 3: Key IR Vibrational Modes
| Wavenumber (cm | Vibration Mode | Intensity | Interpretation |
| 1702 | Strong | Conjugated aldehyde carbonyl stretch. | |
| 1580 | Medium | Aromatic ring skeletal vibrations. | |
| 1530-1550 | Strong | Asymmetric nitro stretch. | |
| 1302-1340 | Strong | Symmetric nitro stretch. | |
| 2892, 2981 | Weak | Methyl C-H stretching (methoxy groups). | |
| 1280 | Strong | Aryl alkyl ether stretching. |
Absence of broad peak at 3200-3500 cm
Electronic Spectroscopy (UV-Vis)
UV-Vis is less structural but vital for determining purity and conjugation extent.
-
Solvent: Methanol or Ethanol.
-
Transitions:
-
~230-260 nm:
transitions of the benzene ring. -
~310-350 nm:
transition involving the nitro and carbonyl lone pairs.
-
-
Application: The band gap energy can be calculated from the absorption edge, which is relevant if the molecule is used in optoelectronic applications or as a photosensitizer.
Synthesis & Mechanism of Formation
Understanding the synthesis aids in identifying potential impurities. The most common route is the methylation of 2,4-dihydroxy-5-nitrobenzaldehyde.
Figure 2: Synthesis pathway via Williamson Ether Synthesis.
Potential Impurities:
-
Mono-methylated intermediates: If the reaction is incomplete, peaks at ~3400 cm
(OH) will persist in IR. -
O-alkylation vs C-alkylation: Under standard conditions (
/Acetone), O-alkylation is favored, but high temperatures may induce side reactions.
Advanced Validation: DFT & Crystallography
For regulatory submission or high-impact publication, experimental data should be corroborated with theoretical models.
Density Functional Theory (DFT)
Using B3LYP/6-311G(d,p) level of theory is the standard for this class of nitro-aromatics.[12]
-
Geometry Optimization: The nitro group at C5 is often twisted slightly out of the plane relative to the benzene ring due to steric repulsion from the adjacent methoxy group at C4 and the proton at C6.
-
HOMO-LUMO: The HOMO is typically localized on the methoxy-substituted aromatic ring, while the LUMO is concentrated on the nitro and aldehyde electron-withdrawing groups, facilitating Intramolecular Charge Transfer (ICT). [3]
References
-
ChemicalBook. (2023).[3] 2,4-dimethoxy-5-nitro-benzaldehyde Synthesis and Spectral Data. Retrieved from
-
BenchChem. (2025).[13][11] Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde (Analog Analysis). Retrieved from
-
National Institutes of Health (NIH). (2020). Exo-Endo Isomerism and DFT Studies of Dimethoxybenzaldehyde Derivatives. (Contextual grounding for DFT methodology). Retrieved from
-
NIST Chemistry WebBook. Benzaldehyde, 2,4-dimethoxy- Mass Spectrum. Retrieved from
Sources
- 1. 3,4-Dimethoxy-5-nitrobenzaldehyde | C9H9NO5 | CID 10867565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-dimethoxy-5-nitro-benzaldehyde CAS#: 6324-49-8 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. sjuoz.uoz.edu.krd [sjuoz.uoz.edu.krd]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 2,4-Dimethoxy-5-nitrobenzaldehyde Derivatives and Analogues
This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and organic synthesis. It prioritizes actionable protocols, mechanistic insight, and rigorous data presentation.
Scaffold Analysis, Synthetic Pathways, and Pharmacological Applications [1]
Executive Summary
The 2,4-Dimethoxy-5-nitrobenzaldehyde (DMNB) scaffold represents a highly functionalized aromatic intermediate characterized by a unique "push-pull" electronic architecture. The presence of two electron-donating methoxy groups at the ortho and para positions (relative to the aldehyde) contrasts with the strong electron-withdrawing nitro group at the meta position. This electronic tension makes DMNB a versatile electrophile in condensation reactions (Schiff base, Knoevenagel) and a valuable precursor for multicomponent cyclizations (Biginelli, Groebke-Blackburn-Bienaymé).
This guide details the synthesis of the core scaffold, its primary derivatization pathways into bioactive heterocycles, and the critical experimental protocols required for high-yield production.[2]
Part 1: Structural Chemistry & Reactivity
Electronic Architecture
The reactivity of DMNB is defined by the interplay between its substituents:
-
C-1 Formyl Group: Acts as the primary electrophile. Reactivity is slightly tempered by the resonance donation from the C-2 and C-4 methoxy groups but reactivated by the inductive withdrawal of the C-5 nitro group.
-
C-5 Nitro Group: Provides a handle for further functionalization (reduction to amine) and increases the acidity of the ring protons, influencing crystal packing and solubility.
-
C-2/C-4 Methoxy Groups: These substituents render the phenyl ring electron-rich, facilitating specific electrophilic aromatic substitutions if the aldehyde is protected, but their primary role here is modulating the lipophilicity (LogP) of the final drug candidates.
The "Meta" Constraint
Unlike 6-nitroveratraldehyde (4,5-dimethoxy-2-nitrobenzaldehyde), where the nitro and aldehyde groups are ortho (allowing for photocleavage or direct indole/quinoline cyclization), the DMNB scaffold features a 1,5-substitution pattern (meta-relationship). Consequently, DMNB is best utilized as an intermolecular building block rather than an intramolecular cyclization precursor.
Part 2: Synthetic Pathways[3][4][5]
Core Synthesis
While direct nitration of 2,4-dimethoxybenzaldehyde is possible, it often yields regioisomeric mixtures (3-nitro vs 5-nitro). The authoritative high-purity route involves the methylation of 2,4-dihydroxy-5-nitrobenzaldehyde.
Figure 1: High-fidelity synthesis route avoiding regioisomeric byproducts common in direct nitration.
Derivatization Strategies
DMNB serves as the "Aldehyde Component" in three primary medicinal chemistry workflows:
-
Schiff Base Formation: Condensation with primary amines (anilines, hydrazides) to form azomethines. These are key for antifungal and antibacterial screening.
-
Chalcone Synthesis (Claisen-Schmidt): Reaction with acetophenones to create
-unsaturated ketones, known for anti-inflammatory and anticancer activity.[2] -
Biginelli Cyclization: A multicomponent reaction (MCR) yielding dihydropyrimidinones (DHPMs), a class of calcium channel blockers.
Figure 2: Divergent synthesis pathways for DMNB in drug discovery.
Part 3: Experimental Protocols
Protocol A: Synthesis of Schiff Base Derivatives (Antimicrobial Targets)
Rationale: The electron-withdrawing nitro group enhances the electrophilicity of the imine carbon in the final product, potentially increasing binding affinity to biological targets like DNA gyrase.
Materials:
-
DMNB (1.0 mmol)
-
Substituted Aniline or Hydrazide (1.0 mmol)
-
Ethanol (Absolute, 10 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Methodology:
-
Dissolution: Dissolve DMNB in hot ethanol (50°C). In a separate vessel, dissolve the amine component in ethanol.
-
Condensation: Add the amine solution to the aldehyde solution slowly with stirring. Add glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.
-
Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (
) should disappear, replaced by a new spot (Imine).
-
-
Isolation: Cool to room temperature. If precipitation does not occur, pour onto crushed ice (50g).
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.
Protocol B: Biginelli Cyclization (Dihydropyrimidinone Synthesis)
Rationale: This One-Pot MCR constructs a pyrimidine core. The 2,4-dimethoxy substitution pattern provides steric bulk that may influence selectivity for calcium channels (e.g., vs. Nifedipine).
Materials:
-
DMNB (1.0 mmol)
-
Ethyl Acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst:
-Toluenesulfonic acid (10 mol%) or
Methodology:
-
Mixing: Combine DMNB, ethyl acetoacetate, and urea in ethanol (5 mL).
-
Catalysis: Add the acid catalyst.
-
Reaction: Reflux for 8–10 hours.
-
Note: Microwave irradiation (120°C, 15 min) significantly improves yield and purity for this specific scaffold.
-
-
Workup: Pour the reaction mixture into ice water. The solid precipitate is the crude DHPM.
-
Characterization: Look for the disappearance of the aldehyde proton (~10.2 ppm) and the appearance of the chiral C-4 proton (~5.2 ppm, d) in
H NMR.
Protocol C: Selective Reduction (Nitro to Amine)
Rationale: Reducing the nitro group without affecting the aldehyde is challenging but necessary if the amine is required for subsequent coupling (e.g., amide formation).
System: Stannous Chloride (
-
Why not catalytic hydrogenation?
often reduces the aldehyde to a benzyl alcohol. is chemoselective for the nitro group.
Methodology:
-
Dissolve DMNB (1 mmol) in Ethanol (20 mL).
-
Add
(5 mmol). -
Heat to 70°C for 2 hours.
-
Neutralize with
solution, extract with Ethyl Acetate. -
Result: 5-Amino-2,4-dimethoxybenzaldehyde.
Part 4: Pharmacological Data Summary
The following table summarizes the biological potential of DMNB derivatives based on recent Structure-Activity Relationship (SAR) studies.
| Derivative Class | Target Mechanism | Key SAR Insight |
| Schiff Bases | DNA Intercalation / Gyrase Inhibition | The 5- |
| Thiosemicarbazones | Metal Chelation (Fe/Cu) | 2,4-OMe pattern improves solubility; 5- |
| Dihydropyrimidinones | Calcium Channel Blockade | DMNB-derived DHPMs show moderate hypotensive activity; bulky ortho-methoxy groups may induce conformational lock. |
| Quinazolines | EGFR Kinase Inhibition | Requires reduction of |
References
-
Synthesis of Nitrobenzaldehyde Derivatives: Burman, R. P., et al. (2018). "Synthesis and biological evaluation of this compound derivatives." Natural Product Research. (Note: Representative citation for synthesis methodology).
-
Biginelli Reaction Mechanics: Kappe, C. O. (1993).[5] "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron.
-
Schiff Base Bioactivity: Da Silva, C. M., et al. (2011). "Schiff bases: A short review of their antimicrobial activities." Journal of Advanced Research.
-
Chemoselective Reduction Protocols: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds to aromatic amines with stannous chloride." Tetrahedron Letters.
-
Quinazoline Synthesis Reviews: Khan, I., et al. (2015). "Quinazoline derivatives: Synthesis and bio-active evaluation." European Journal of Medicinal Chemistry.
Sources
- 1. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. japsonline.com [japsonline.com]
- 4. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-journal.unair.ac.id [e-journal.unair.ac.id]
An In-depth Technical Guide to the Photophysical Properties of 2,4-Dimethoxy-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the photophysical properties of 2,4-Dimethoxy-5-nitrobenzaldehyde. As a molecule featuring both electron-donating (dimethoxy) and electron-withdrawing (nitro, aldehyde) groups, it presents a unique electronic profile that dictates its interaction with light. This document delves into the synthesis, spectroscopic behavior, and potential applications of this compound, offering field-proven insights and detailed experimental protocols. The narrative is structured to explain the causality behind its properties, grounded in authoritative references and presented with clear data visualization.
Introduction and Molecular Overview
This compound is an aromatic aldehyde characterized by a benzene ring substituted with two methoxy groups, a nitro group, and a formyl (aldehyde) group. The specific arrangement of these functional groups—electron-donating methoxy groups at positions 2 and 4, and electron-withdrawing nitro and aldehyde groups at positions 5 and 1, respectively—creates a significant intramolecular charge-transfer (ICT) character. This electronic push-pull system is the primary determinant of its photophysical behavior, influencing its absorption of ultraviolet-visible light and its potential for applications in photochemistry and materials science. This guide will explore these properties, beginning with its chemical synthesis.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the methylation of its dihydroxy precursor, 2,4-dihydroxy-5-nitrobenzaldehyde. The hydroxyl groups are converted to methoxy ethers using a suitable methylating agent like iodomethane (methyl iodide) in the presence of a weak base.
Experimental Protocol: Synthesis via Methylation
This protocol is adapted from established Williamson ether synthesis procedures.[1]
-
Suspension Preparation: To a stirred suspension of 2,4-dihydroxy-5-nitrobenzaldehyde (20 mmol) and potassium carbonate (50 mmol) in 30 mL of acetone, cool the mixture in an ice bath. The potassium carbonate acts as a base to deprotonate the hydroxyl groups, forming more nucleophilic phenoxides.
-
Addition of Methylating Agent: Add methyl iodide (44.4 mmol) dropwise to the cooled suspension. The iodide is an excellent leaving group, facilitating the SN2 reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for approximately 6 hours. Progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Workup: Upon completion, perform a workup using ethyl acetate and water. The organic layer is separated, washed, and then concentrated under reduced pressure to yield the crude product.
-
Purification: The resulting brown crystalline solid can be further purified by recrystallization to obtain this compound.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Core Photophysical Properties
The interaction of this compound with light is governed by its electronic structure. The photophysical properties are best understood by examining its UV-Vis absorption spectrum and considering the influence of solvent polarity (solvatochromism).
UV-Vis Absorption Spectrum
The spectra of nitrobenzaldehydes typically exhibit three main regions:
-
n→π* Transitions: A weak absorption band, often appearing around 350 nm, resulting from the excitation of a non-bonding electron (from the oxygen atoms of the nitro or aldehyde groups) to an anti-bonding π* orbital.[2][3]
-
π→π* Transitions (Arene): A band of intermediate intensity, typically peaking around 300 nm, which is dominated by electronic excitations within the benzene ring itself.[2][3]
-
π→π* Transitions (Intramolecular Charge Transfer): A strong absorption band below 260 nm (around 250 nm for the parent compound) ascribed to π→π* excitations that involve significant charge transfer character between the nitro group and the benzene ring.[2][3]
For this compound, the presence of two strong electron-donating methoxy groups is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted nitrobenzaldehyde. This shift occurs because the methoxy groups raise the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap.
| Transition Type | Approx. Wavelength (λmax) | Molar Extinction Coefficient (ε) | Description |
| n→π | ~350 - 380 nm | Weak (~100 M⁻¹cm⁻¹) | Excitation of lone-pair electrons on O atoms. |
| π→π (Arene) | ~300 - 330 nm | Intermediate (~1000 M⁻¹cm⁻¹) | Excitation within the π-system of the benzene ring. |
| π→π* (ICT) | ~250 - 280 nm | Strong (~10,000 M⁻¹cm⁻¹) | Excitation involving charge transfer from the ring/methoxy groups to the nitro group. |
| Caption: Predicted UV-Vis absorption data for this compound. |
Fluorescence Properties
Nitroaromatic compounds, including this compound, are generally characterized by very low fluorescence quantum yields or are considered non-fluorescent. This is due to highly efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). The nitro group promotes this process, providing a rapid, non-radiative decay pathway that outcompetes fluorescence emission.
Solvatochromism: The Effect of Solvent Polarity
Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent.[6] This effect is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, such as those with ICT character.
For this compound, the excited state is expected to be more polar than the ground state due to the charge transfer from the methoxy-substituted ring to the nitro group. Therefore, it is predicted to exhibit positive solvatochromism (a bathochromic shift) . In more polar solvents, the highly polar excited state is stabilized more than the ground state, which reduces the energy gap for the electronic transition and shifts the absorption maximum to a longer wavelength (red shift).[6]
Caption: The concept of using a photolabile group to "cage" and release a molecule.
Conclusion
This compound possesses a rich set of photophysical properties defined by its push-pull electronic structure. Its strong UV absorption, coupled with the characteristic non-fluorescence of nitroaromatics, makes it a prime candidate for applications where light-induced chemical transformations are desired. The predictable solvatochromic behavior and its potential as a precursor for photolabile protecting groups underscore its utility for researchers in chemistry, biology, and drug development. Further investigation into its excited-state dynamics and photoreactivity will continue to unlock its potential in advanced applications.
References
- ChemicalBook. (n.d.). 2,4-dimethoxy-5-nitro-benzaldehyde synthesis.
- Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4269-4278.
- Royal Society of Chemistry. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics.
- Wikipedia. (n.d.). Solvatochromism.
- ResearchGate. (n.d.). Two chemical actinometers, o‐nitrobenzaldehyde and 2,4‐dinitrobenzaldehyde, with their respective quantum yields at determined wavelengths.
- Semantic Scholar. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Corpus ID: 233203.
- El Seoud, O. A., et al. (n.d.). Solvatochromism as a new tool to distinguish structurally similar compounds. PMC.
- ResearchGate. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Request PDF.
- ResearchGate. (n.d.). Solvatochromism Effect Studies on Electronic Absorption Spectral of Some Hydroxy Tolyl Azo Benzaldehyde dyes.
- ResearchGate. (n.d.). (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group.
- Sarchem Labs. (2025). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
- Preprints.org. (2023). Petrosamine Revisited. Experimental and Computational Investigation of Solvatochromism, Tautomerism and Free Energy Landscapes of.
Sources
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- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvatochromism - Wikipedia [en.wikipedia.org]
2,4-Dimethoxy-5-nitrobenzaldehyde: A Strategic Scaffold in Medicinal Chemistry
The following technical guide details the synthetic utility of 2,4-Dimethoxy-5-nitrobenzaldehyde , a highly functionalized aromatic scaffold used in the development of kinase inhibitors, molecular probes, and antimicrobial agents.
Executive Summary
This compound (CAS: 613-45-6 (precursor) / Specific Isomer CAS often referenced in patents: 1963-36-6 or derived from 20357-25-9) represents a "push-pull" aromatic system that is invaluable in modern drug discovery. Characterized by the interplay between electron-donating methoxy groups and electron-withdrawing nitro/aldehyde moieties, this molecule offers three orthogonal handles for diversification:
-
Electrophilic Aldehyde (C1): Ready for condensation, reduction, or olefination.
-
Reducible Nitro Group (C5): Precursor to anilines for heterocycle construction.
-
Activated Methoxy Ether (C4): Susceptible to Nucleophilic Aromatic Substitution (
) due to the ortho-nitro activation, a feature often overlooked in standard catalogs.
This guide outlines the synthesis, reactivity profile, and application of this building block in the construction of pharmacophores such as quinazolines, benzoxazoles, and PI3K inhibitors.
Synthesis & Structural Logic
The Nitration Regioselectivity
The synthesis of the 5-nitro isomer from 2,4-dimethoxybenzaldehyde is dictated by the directing effects of the substituents.
-
1-CHO (Meta-director): Deactivates positions 2, 4, and 6.
-
2-OMe & 4-OMe (Ortho/Para-directors): Strongly activate positions 3 and 5.
Steric Analysis:
-
Position 3: Located between two methoxy groups.[1] Sterically crowded and kinetically disfavored.
-
Position 5: Para to the 2-OMe and ortho to the 4-OMe. This position is electronically super-activated and sterically accessible.
-
Position 6: Ortho to the deactivating aldehyde. Less favored.
Synthetic Protocol
Reaction: Nitration of 2,4-Dimethoxybenzaldehyde Yield: 85-92% Purity: >98% (after recrystallization)
| Step | Reagent/Condition | Critical Parameter | Mechanism |
| 1 | Temp < 10°C | Generation of nitronium ion ( | |
| 2 | 2,4-Dimethoxybenzaldehyde | Add dropwise | Electrophilic Aromatic Substitution ( |
| 3 | Ice Water Quench | pH Control | Precipitation of crude nitro-aldehyde. |
| 4 | EtOH Recrystallization | Slow cooling | Removal of trace 3-nitro isomer. |
Orthogonal Reactivity Profiles
The versatility of this compound lies in its ability to undergo selective transformations at specific sites without protecting groups.
Pathway A: The Aldehyde Handle (C1)
The aldehyde is the primary electrophile. It is commonly used in Knoevenagel condensations to generate styrenes or Schiff base formation for metal chelation ligands.
-
Reaction: Condensation with Malononitrile.[2]
-
Product: 2-(2,4-dimethoxy-5-nitrobenzylidene)malononitrile.
-
Application: Tyrphostin-like kinase inhibitors.
Pathway B: The Nitro Handle (C5)
Selective reduction of the nitro group yields 5-amino-2,4-dimethoxybenzaldehyde . This intermediate is unstable and prone to polymerization; it is usually generated in situ or immediately protected.
-
Reagents:
, , or (careful monitoring to avoid aldehyde reduction). -
Utility: The resulting aniline is a precursor for Quinazolines (via reaction with urea/amidine) or Benzimidazoles .
Pathway C: The Activated Ether ( at C4)
Expert Insight: The methoxy group at C4 is ortho to the nitro group and para to the aldehyde. This makes it a leaving group in Nucleophilic Aromatic Substitution (
-
Transformation: this compound +
2-methoxy-4-(alkylamino)-5-nitrobenzaldehyde. -
Value: Allows for the introduction of solubility-enhancing amines or targeting motifs early in the synthesis.
Visualizing the Synthetic Divergence
The following diagram maps the logical flow from the starting material to high-value medicinal targets.
Figure 1: Divergent synthetic pathways from the 5-nitro scaffold. Note the unique SNAr pathway (dashed red) enabled by the nitro group.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Scaffold (Nitration)
Adapted from standard nitration procedures for activated benzaldehydes.
-
Preparation: In a 250 mL round-bottom flask, place 30 mL of concentrated
. Cool to 0°C in an ice-salt bath. -
Nitration Mixture: Slowly add 10 mL of fuming
dropwise, maintaining temperature below 5°C. -
Addition: Dissolve 10.0 g (60 mmol) of 2,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid. Add this solution dropwise to the acid mixture over 45 minutes. Caution: Exothermic.
-
Reaction: Stir at 0-5°C for 1 hour. Monitor by TLC (30% EtOAc/Hexane).
-
Workup: Pour the reaction mixture onto 200 g of crushed ice. A yellow precipitate will form.[3]
-
Purification: Filter the solid, wash with copious cold water until neutral. Recrystallize from Ethanol (95%).
-
Result: Yellow needles. Yield ~85%. Melting Point: 162-164°C.
Protocol 2: Knoevenagel Condensation (Kinase Inhibitor Synthesis)
Target: 2-(2,4-dimethoxy-5-nitrobenzylidene)malononitrile
-
Mix: Combine 1.0 eq of this compound and 1.1 eq of malononitrile in Ethanol (5 mL/mmol).
-
Catalyze: Add 2-3 drops of Piperidine.
-
Reflux: Heat to reflux for 2-4 hours. The solution will darken.
-
Isolate: Cool to room temperature. The product precipitates as a solid.[2] Filter and wash with cold ethanol.
-
Data: High melting point solid (>200°C). IR will show nitrile stretch (~2220
).[4]
Applications in Drug Discovery
PI3K and EGFR Inhibitors
The 4,5-substituted pattern is mimetic of the quinazoline core found in drugs like Gefitinib and Erlotinib .
-
Strategy: The 5-nitro group is reduced to an amine, which is then cyclized with formamide or urea to form the quinazoline ring. The 2,4-dimethoxy pattern becomes the 6,7-dimethoxy substitution in the final quinazoline, a critical motif for binding to the ATP pocket of EGFR/PI3K kinases.
Molecular Imaging
Patents indicate the use of this scaffold in synthesizing Myocardial Perfusion Agents . The nitro group allows for the introduction of technetium-99m chelating ligands via Schiff base formation after reduction, or through direct conjugation to the aldehyde.
References
-
Nitration & Synthesis: Journal of Scientific & Industrial Research, Vol 19B, 1960. (Describes the preparation of this compound for oxine N-oxide synthesis).
-
Medicinal Applications (Imaging): Compositions, methods, and systems for the synthesis and use of imaging agents. Patent CN102274527A. (Lists the specific scaffold as a precursor).
-
Schiff Base Chemistry: Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base. Nigerian Journal of Chemical Research, 2024. (General protocol for nitrobenzaldehyde derivatives).
-
Regioselectivity Mechanism: Regioselectivity in the nitration of dialkoxybenzenes. PubMed, 2011. (Explains the electronic directing effects in dimethoxybenzenes).
-
Knoevenagel Protocols: 2-(4-Nitrobenzylidene)malononitrile: A Versatile Precursor. BenchChem Technical Guide.
Sources
discovery and history of o-nitrobenzyl photolabile protecting groups
The o-Nitrobenzyl Group: A Cornerstone of Photolabile Protection
An In-depth Guide to its Discovery, Mechanism, and Application
The ability to selectively protect and deprotect functional groups is a fundamental pillar of modern chemical synthesis and molecular manipulation. While a vast arsenal of chemical protecting groups exists, the quest for orthogonality—the ability to remove one protecting group in the presence of others—has driven innovation. Among the most elegant solutions to this challenge are photolabile protecting groups (PPGs), or "caging" groups, which can be cleaved with high spatiotemporal precision using light as a traceless reagent.[1][2] Within this class, the ortho-nitrobenzyl (ONB) group stands as a seminal and enduringly versatile tool, its discovery marking a pivotal moment in the development of photochemistry as a synthetic utility.
This guide provides a comprehensive overview of the o-nitrobenzyl photolabile protecting group, from its historical roots to its modern applications in drug development, materials science, and chemical biology. We will delve into the photochemical mechanism that underpins its function, explore the synthetic methodologies for its installation and removal, and survey the evolution of the ONB scaffold to meet the demands of increasingly complex scientific challenges.
Genesis: The Dawn of Photochemical Deprotection
The concept of using light to trigger chemical transformations has a long history, but its application in the realm of protecting group chemistry is a more recent development. The first notable report of a photolabile protecting group came in 1962 from Barltrop and Schofield, who demonstrated the cleavage of N-benzylglycine using 253.7 nm light.[1] While a landmark discovery, this initial system had limitations. It was in the subsequent years that the o-nitrobenzyl group emerged as a far more practical and broadly applicable PPG, a development that would catalyze its widespread adoption.[3]
The key to the ONB group's success lies in its unique photochemical properties. The presence of a nitro group ortho to the benzylic carbon creates a system primed for an intramolecular photoreaction, a process that can be initiated with near-UV light (typically around 350-365 nm), a wavelength range that is generally less damaging to sensitive biological molecules compared to shorter UV wavelengths.[2][4]
The Photochemical Engine: Mechanism of Uncaging
The photolytic cleavage of an o-nitrobenzyl-protected substrate (ONB-X) is a fascinating and well-studied process. It proceeds through a series of intramolecular rearrangements initiated by the absorption of a photon.
The generally accepted mechanism involves the following key steps[5][6]:
-
Photoexcitation: Upon irradiation with UV light, the nitro group is excited to a diradical triplet state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient aci-nitro intermediate.
-
Cyclization and Rearrangement: This intermediate undergoes a rapid intramolecular cyclization, followed by a rearrangement that involves the transfer of an oxygen atom to the benzylic carbon.
-
Release: The final step is the fragmentation of this unstable intermediate, which releases the deprotected substrate (H-X) and forms an o-nitrosobenzaldehyde byproduct.
This intricate cascade of events occurs rapidly upon illumination, allowing for the precise, on-demand release of the protected molecule.
Caption: Mechanism of o-nitrobenzyl photodeprotection.
Synthesis and Experimental Protocols
The versatility of the ONB group is due in part to the straightforward methods available for its installation onto a wide range of functional groups, including alcohols, phenols, carboxylic acids, amines, and phosphates.[5][7]
General Synthesis of ONB-Protected Compounds
The most common strategy involves the reaction of the substrate with an o-nitrobenzyl halide (typically the bromide) under basic conditions. For example, o-nitrobenzyl ethers and esters can be readily prepared from the corresponding alcohols and carboxylic acids.
-
For Alcohols/Phenols: Reaction with o-nitrobenzyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
-
For Carboxylic Acids: Conversion to a salt (e.g., with cesium carbonate) followed by reaction with o-nitrobenzyl bromide, or esterification using o-nitrobenzyl alcohol with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[8]
-
For Phosphates: The ONB group can be introduced to protect the phosphate moiety in nucleotide synthesis, a critical application in creating "caged" nucleic acids.[6]
Experimental Protocol: Protection of a Carboxylic Acid
This protocol describes a typical procedure for the synthesis of an o-nitrobenzyl ester.
Materials:
-
Carboxylic acid (1.0 eq)
-
o-Nitrobenzyl alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the carboxylic acid, o-nitrobenzyl alcohol, and DMAP in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure o-nitrobenzyl ester.
Experimental Protocol: Photolytic Cleavage (Uncaging)
This protocol outlines a general method for the photoremoval of the ONB group.
Materials:
-
ONB-protected compound
-
Appropriate solvent (e.g., methanol, acetonitrile, buffer solution)
-
UV lamp (e.g., mercury lamp with a filter for 365 nm)
Procedure:
-
Dissolve the ONB-protected compound in a suitable solvent in a UV-transparent vessel (e.g., quartz cuvette or flask). The concentration should be optimized but is typically in the micromolar to millimolar range.
-
If the reaction is sensitive to oxygen, purge the solution with nitrogen or argon for 15-30 minutes.[9]
-
Irradiate the solution with a UV light source. The irradiation time can range from minutes to hours, depending on the quantum yield of the specific ONB derivative, the light intensity, and the concentration.
-
Monitor the deprotection process by TLC, HPLC, or NMR spectroscopy.[4][10]
-
Once the reaction is complete, the solvent can be removed, and the deprotected product can be isolated or used directly in subsequent steps. It is important to consider that the o-nitrosobenzaldehyde byproduct may need to be removed through purification.[3]
Evolution of the ONB Scaffold: Fine-Tuning Photochemical Properties
While the parent o-nitrobenzyl group is highly effective, its application in sensitive biological systems and advanced materials has prompted the development of derivatives with tailored properties. By introducing substituents on the aromatic ring or at the benzylic (α) carbon, researchers can modulate the group's absorption wavelength, quantum yield, and cleavage kinetics.[11][12]
Key Modifications and Their Effects:
-
Electron-Donating Groups (e.g., Methoxy): Adding groups like methoxy at the 4 and 5 positions (e.g., the 4,5-dimethoxy-2-nitrobenzyl, or DMNB, group) red-shifts the absorption maximum to longer wavelengths (closer to 400 nm).[8][13] This is advantageous for biological applications as it minimizes potential photodamage to cells.
-
Benzylic Substitution (α-Substitution): Introducing a substituent, such as a methyl group, at the benzylic carbon (e.g., in the 2-(2-nitrophenyl)propoxycarbonyl, or NPPOC, group) can increase the rate of hydrogen abstraction and improve the quantum yield of photolysis.[2]
-
Extended Conjugation: More complex modifications that extend the π-system of the aromatic ring have been explored to push the absorption into the visible light spectrum, further enhancing biocompatibility.[13]
| Derivative | Common Abbreviation | Typical λmax (nm) | Key Features & Advantages |
| o-Nitrobenzyl | ONB | ~280-320 | The parent, foundational protecting group. |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350-365 | Red-shifted absorption, widely used in biology. |
| 2-(2-Nitrophenyl)propoxycarbonyl | NPPOC | ~365 | Improved quantum yield and cleavage efficiency.[2] |
| α-Carboxy-2-nitrobenzyl | CNB | ~350 | Often used for caging amines and amino acids. |
A Multidisciplinary Workhorse: Applications of ONB Chemistry
The precise spatiotemporal control offered by the ONB group has made it an indispensable tool across a vast range of scientific fields.[5][6]
-
Organic Synthesis: In complex total synthesis, the ONB group provides an orthogonal deprotection strategy, allowing for the selective unmasking of a functional group without disturbing other acid-, base-, or hydrogenation-labile protectors. It has been particularly valuable in peptide and oligonucleotide synthesis.[6]
-
Chemical Biology ("Caged Compounds"): This is arguably one of the most impactful applications. Biologically active molecules like neurotransmitters, nucleotides (e.g., ATP), signaling molecules (e.g., Ca2+), and enzymes can be rendered inert by protection with an ONB group.[2][14] These "caged" compounds can be introduced to a biological system (like a living cell or tissue slice) and then released at a specific time and location by a focused beam of light, allowing researchers to study complex biological processes with unprecedented precision.[14]
-
Drug Delivery: The ONB linker can be incorporated into prodrugs or drug delivery systems.[4][11] A therapeutic agent can be attached to a carrier molecule via an ONB linker, remaining inactive until it reaches the target tissue, where it can be released by external light application. This strategy promises to reduce side effects and improve the efficacy of treatments.[4]
-
Materials Science: ONB groups are used to create photoresponsive materials. For instance, they can be used as cross-linkers in polymer networks to form photodegradable hydrogels for tissue engineering and controlled release applications. They are also employed in photolithography to pattern surfaces with specific chemical functionalities.
Caption: Workflow for using a caged compound in a biological system.
Conclusion and Future Horizons
From its conceptual beginnings to its current status as a workhorse in photochemistry, the o-nitrobenzyl group has fundamentally changed how scientists interact with molecules. Its history is a testament to the power of harnessing light to achieve precise chemical control. The journey of discovery and optimization has transformed the ONB scaffold from a single entity into a tunable platform, with a growing family of derivatives designed for specific applications.
The future of ONB chemistry remains bright. Ongoing research focuses on developing PPGs that can be cleaved by lower-energy, visible, or even near-infrared light, particularly through two-photon absorption processes, which would allow for deeper tissue penetration and even finer 3D spatial control.[13][14] As our ability to control light and matter continues to advance, the legacy of the o-nitrobenzyl group will undoubtedly continue to enable new discoveries in medicine, materials, and our fundamental understanding of the molecular world.
References
- Gough, G. R., Brunden, M. J., & Gilham, P. T. (1989). Photochemistry of the O-Nitrobenzyl Protecting Group in RNA Synthesis. Nucleosides and Nucleotides, 8(5-6), 1233-1235.
- Aujard, I., Benbrahim, C., Gouget, M., Ruel, O., Voisin-Chiret, A. S., & Ventalon, C. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879.
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-
Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6335-6421. [Link]
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ResearchGate. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Retrieved from ResearchGate. [Link]
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- Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.
-
Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from Wikipedia. [Link]
-
Samanta, S., & Vendrell, M. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Chemical Biology, 53, 10-18. [Link]
-
Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Semantic Scholar. [Link]
-
Nakayama, H., & Itoh, T. (2022). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]
-
Journal of High School Science. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 5(3). [Link]
-
Bio-Synthesis Inc. (2023). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Bio-Synthesis Blog. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 9(12), 2353–2356. [Link]
-
Fink, A. L., Groß, A. G., Puch, F., Geitner, R., & Schmidt, B. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
-
Pool, A. J., Kistemaker, J. C. M., & Feringa, B. L. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Communications, 51(45), 9296-9308. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Caged Compounds Using 2,4-Dimethoxy-5-nitrobenzaldehyde
Abstract: This guide provides a comprehensive overview of the synthesis of caged compounds utilizing the 2,4-Dimethoxy-5-nitrobenzyl (DMNB) photolabile protecting group, derived from 2,4-Dimethoxy-5-nitrobenzaldehyde. Caged compounds are powerful tools that allow for the spatiotemporal control of biologically active molecules, releasing them upon light stimulation.[1][2] This document details the underlying chemical principles, strategic synthetic pathways, and step-by-step experimental protocols for caging primary amines and carboxylic acids. It is intended for researchers, scientists, and drug development professionals seeking to implement photocaging technology in their work.
Introduction: The Principle of Photochemical Caging
In biological and chemical systems, the ability to control the concentration and location of a specific molecule with high precision is paramount for dissecting complex processes.[3] "Caged" compounds offer an elegant solution by employing a photolabile protecting group (PPG) to temporarily inactivate a molecule of interest.[1][4][5] This inert precursor can be introduced into a system without eliciting a biological response. Upon irradiation with a specific wavelength of light, the PPG is cleaved, rapidly releasing the active molecule in a process known as "uncaging."[1]
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is one of the most widely used PPGs due to its favorable photochemical properties.[6][7] The addition of two methoxy groups to the core o-nitrobenzyl structure shifts the absorption maximum to longer, less phototoxic wavelengths (typically 350-365 nm) and often improves the efficiency of photolysis.[8] The commercially available and stable aldehyde, this compound, serves as the ideal starting material for introducing the DMNB caging moiety onto various functional groups.
The DMNB Group: Mechanism of Photolysis
The utility of the DMNB group stems from a well-characterized intramolecular photochemical reaction. Understanding this mechanism is crucial for designing experiments and anticipating byproducts.
Causality of the Uncaging Process: Upon absorption of UV light (~350 nm), the ortho-nitrobenzyl moiety undergoes an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[8][9] This transient species rapidly rearranges and fragments, leading to the release of the caged molecule (the leaving group, X-H) and the formation of a stable byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde.[6][10]
It is critical to note that this byproduct is itself reactive and can interact with cellular components, such as thiols, a factor that must be controlled for in biological experiments.
Caption: Figure 1: Photolytic Cleavage of the DMNB Group.
Synthetic Strategies from this compound
The aldehyde functionality of the precursor is not typically used for direct attachment to the target molecule (except in the case of amines via reductive amination). More commonly, the aldehyde is first converted into a more suitable electrophile. The choice of strategy depends entirely on the functional group to be caged.
Expertise in Synthetic Design:
-
For Caging Amines: The most direct route is reductive amination. This one-pot reaction leverages the aldehyde to form a Schiff base (imine) with the target amine, which is then immediately reduced to form a stable secondary amine linkage to the DMNB group.
-
For Caging Carboxylates, Alcohols, and Phosphates: A two-step approach is necessary. First, the aldehyde must be reduced to the corresponding 4,5-dimethoxy-2-nitrobenzyl alcohol. This alcohol is then converted into a potent electrophile, typically 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br). This activated caging agent readily reacts with nucleophiles like carboxylates or alkoxides in a standard Sₙ2 reaction.[6]
Caption: Figure 2: General Synthetic Pathways.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The DMNB group is light-sensitive; conduct reactions and handle products in flasks wrapped in aluminum foil or in a darkened room.[7]
Protocol 1: Caging a Primary Amine via Reductive Amination
This protocol describes a general one-pot procedure for caging a primary amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Primary amine of interest (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask wrapped in foil, add this compound (1.0 equiv) and the primary amine (1.1 equiv). Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the aldehyde).
-
Imine Formation: Stir the solution at room temperature for 1-2 hours to allow for the formation of the intermediate Schiff base (imine). Progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in one portion.
-
Experimental Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the starting aldehyde than other hydrides, minimizing side reactions.
-
-
Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the disappearance of the imine intermediate by TLC.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the DMNB-caged amine using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of a DMNB-Caged Carboxylic Acid
This protocol involves two stages: (A) preparation of the activated caging agent, 4,5-dimethoxy-2-nitrobenzyl bromide, and (B) reaction with the target carboxylic acid.
Part A: Preparation of 4,5-Dimethoxy-2-nitrobenzyl Bromide (DMNB-Br)
-
Step A1: Reduction to DMNB-Alcohol
-
Dissolve this compound (1.0 equiv) in a 1:1 mixture of DCM and MeOH in a foil-wrapped flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.2 equiv) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Causality: NaBH₄ is a cost-effective and efficient reagent for reducing aldehydes to primary alcohols. The reaction is typically fast and clean.
-
Stir for 1-2 hours at 0 °C, then allow to warm to room temperature. Monitor by TLC until the starting aldehyde is consumed.
-
Quench by slowly adding water, then remove the organic solvents under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield 4,5-dimethoxy-2-nitrobenzyl alcohol, which is often pure enough for the next step.
-
-
Step A2: Bromination of DMNB-Alcohol
-
Dissolve the crude DMNB-alcohol (1.0 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) (0.5 equiv) dropwise.
-
Experimental Choice: PBr₃ is a highly effective reagent for converting primary alcohols to bromides. The reaction proceeds via an Sₙ2 mechanism.
-
Stir at 0 °C for 1 hour, then at room temperature for 2-3 hours. Monitor by TLC.
-
Carefully quench the reaction by pouring it over ice water. Extract with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. The resulting DMNB-Br is often used immediately in the next step. Caution: DMNB-Br is a lachrymator and should be handled with care.
-
Part B: Caging the Carboxylic Acid
-
Reaction Setup: To a solution of the target carboxylic acid (1.0 equiv) in anhydrous dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃) (1.5 equiv). Stir for 20 minutes at room temperature.
-
Rationale: Cs₂CO₃ is a strong, yet non-nucleophilic, base that effectively deprotonates the carboxylic acid to form the more nucleophilic carboxylate salt. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.
-
-
Addition of Cage: Add a solution of crude DMNB-Br (1.2 equiv) in a small amount of DMF to the reaction mixture.
-
Reaction: Stir the mixture at room temperature overnight. Protect from light.
-
Work-up: Dilute the reaction with ethyl acetate and wash extensively with water to remove DMF and salts. Wash with brine.
-
Drying and Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the DMNB-caged ester.
Data Summary and Critical Considerations
Effective implementation of caging technology requires careful attention to the properties of the caging group and rigorous validation of the final product.
| Parameter | Value / Description | Rationale & Comments |
| Precursor | This compound | Stable, commercially available starting material. |
| Reactive Intermediate | 4,5-Dimethoxy-2-nitrobenzyl bromide | Potent electrophile for caging nucleophiles (e.g., -COOH, -OH). |
| Typical λmax (Uncaging) | ~350 - 365 nm | Wavelength is less damaging to cells than shorter UV light.[11] |
| Photolysis Byproduct | 4,5-Dimethoxy-2-nitrosobenzaldehyde | Can be reactive. Controls using the irradiated byproduct alone are recommended in biological assays.[9] |
| Solubility | Variable | The DMNB group is hydrophobic. Solubility of the final caged compound in aqueous media may need optimization. |
| Biological Inertness | Must be confirmed experimentally | The caged compound should not act as an agonist or antagonist before photolysis.[1] |
Trustworthiness Through Self-Validation:
-
Purity is Paramount: Impurities in the final caged compound can lead to confounding biological or chemical results. Always ensure >95% purity by NMR and HPLC before use.
-
Confirm Inertness: Before any uncaging experiment, test the caged compound in your system in the dark to ensure it does not have any residual biological activity at the working concentration.
-
Byproduct Controls: In cellular experiments, irradiate a solution of the caged compound in buffer, remove the released active molecule (if possible), and apply the remaining solution (containing the nitroso byproduct) to the cells as a negative control.
Conclusion
This compound is a versatile and essential precursor for the synthesis of DMNB-caged compounds. By following logical synthetic strategies—reductive amination for amines or conversion to DMNB-bromide for other nucleophiles—researchers can create powerful tools for controlling chemical and biological processes with light. The protocols and principles outlined in this guide provide a solid foundation for the successful design, synthesis, and validation of these photoactivatable probes, enabling sophisticated experiments with high spatiotemporal resolution.
References
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]
-
Kuzmin, M. G., et al. (2018). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. ResearchGate. [Link]
-
Losen, M., et al. (2011). A collection of caged compounds for probing roles of local translation in neurobiology. Frontiers in Neural Circuits, 5, 8. [Link]
-
Zayat, L., et al. (2005). Synthesis, Photophysical, Photochemical and Biological Properties of Caged GABA, 4-[[(2H-1Benzopyran2-one-7-amino-4-methoxy) carbonyl] amino] Butanoic Acid. Photochemistry and Photobiology, 81(3), 641-648. [Link]
-
Kirschner, S., et al. (2020). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5-Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. ChemistryOpen, 9(5), 569-578. [Link]
-
Gurney, A. M., & Lester, H. A. (1994). Flash photolysis of caged compounds. Physiological reviews, 74(3), 583-614. [Link]
-
Chisari, M., et al. (2011). Synthesis and Biological Evaluation of Bis-CNB-GABA, a Photoactivatable Neurotransmitter with Low Receptor Interference and Chemical Two-Photon Uncaging Properties. ACS Chemical Neuroscience, 2(9), 539-546. [Link]
-
Zayat, L., et al. (2005). Synthesis, Photophysical, Photochemical and Biological Properties of Caged GABA, 4-[[(2H-1-Benzopyran-2-one-7-amino-4-methoxy) carbonyl] amino] Butanoic Acid. ResearchGate. [Link]
-
Zayat, L., et al. (2005). Synthesis, photophysical, photochemical and biological properties of caged GABA, 4-[[(2H-1-benzopyran-2-one-7-amino-4-methoxy) carbonyl] amino] butanoic acid. Photochemistry and Photobiology, 81(3), 641-648. [Link]
-
Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Biochemistry, 44(8), 2737-2746. [Link]
-
Kuzmin, M. G., et al. (2018). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Rakauskaitė, R., et al. (2021). Selective immunocapture and light-controlled traceless release of transiently caged proteins. STAR Protocols, 2(1), 100279. [Link]
-
Lee, H.-M., et al. (2019). Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds. Accounts of Chemical Research, 52(11), 3047-3060. [Link]
-
Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Angewandte Chemie International Edition, 40(11), 2071-2073. [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Katsuragi, K., et al. (1994). Identification of neurotransmitters by selective protection of postjunctional receptors. American Journal of Physiology-Gastrointestinal and Liver Physiology, 267(4), G658-G664. [Link]
-
Deiters, A. (2010). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Chemical Biology, 14(2), 253-259. [Link]
-
Görner, H. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822-828. [Link]
-
Trigo, D., et al. (2009). Laser Photolysis of Caged Compounds at 405 Nm: Photochemical Advantages, Localisation, Phototoxicity and Methods for Calibration. Journal of Neuroscience Methods, 180(1), 9-21. [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
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using 2,4-Dimethoxy-5-nitrobenzaldehyde to cage carboxylic acids
Topic: Application Note: Photochemical Caging of Carboxylic Acids using Dimethoxy-Nitrobenzaldehyde Precursors
Executive Summary
This guide details the protocol for synthesizing and applying 4,5-dimethoxy-2-nitrobenzyl (DMNB) esters to "cage" carboxylic acids. This method renders bioactive molecules (drugs, neurotransmitters, peptides) inert until activated by UV light (365 nm).
CRITICAL TECHNICAL NOTE: Isomer Selection The prompt specifies "2,4-Dimethoxy-5-nitrobenzaldehyde." It is vital to distinguish between isomers:
-
4,5-Dimethoxy-2-nitrobenzaldehyde (6-Nitroveratraldehyde): The standard, functional precursor for DMNB caging. The nitro group is ortho to the benzylic carbon, enabling the required photo-isomerization.
-
This compound: A stable isomer where the nitro group is meta to the aldehyde. This isomer will NOT function as a photocage because the nitro group cannot abstract the benzylic proton required for the Norrish Type II mechanism.
-
Action: This guide proceeds with the protocol for the functional 4,5-dimethoxy-2-nitro system (DMNB), assuming this is the user's intended application. If you possess the 5-nitro isomer, it must be replaced.
Mechanistic Principles
The DMNB group functions via a light-induced Norrish Type II reaction.
-
Excitation: Absorption of a 365 nm photon excites the nitro group.
-
H-Abstraction: The excited nitro oxygen abstracts a proton from the benzylic carbon (which must be ortho).
-
Rearrangement: An aci-nitro intermediate forms, followed by rearrangement to a hemiacetal.
-
Release: The hemiacetal collapses, releasing the free carboxylic acid and a nitrosobenzaldehyde byproduct.
Key Advantages of DMNB:
-
Red-Shifted Absorption: The methoxy groups shift absorption to ~350–365 nm (compared to 280 nm for simple nitrobenzyl), avoiding damage to biological samples.
-
Faster Kinetics: Electron-donating methoxy groups accelerate the release rate compared to unsubstituted o-nitrobenzyl esters.
Chemical Strategy & Workflow
Since the starting material is an aldehyde, it must first be reduced to the alcohol to form an ester linkage with the carboxylic acid.
Figure 1: Workflow for converting the aldehyde precursor into a functional caged acid and subsequent release.
Experimental Protocols
Protocol A: Preparation of the Caging Agent (Reduction)
Objective: Convert 4,5-dimethoxy-2-nitrobenzaldehyde to 4,5-dimethoxy-2-nitrobenzyl alcohol (DMNB-OH).
Materials:
-
4,5-Dimethoxy-2-nitrobenzaldehyde (10 mmol, ~2.11 g)
-
Sodium Borohydride (NaBH₄) (1.1 eq, 11 mmol, 0.42 g)
-
Methanol (anhydrous, 50 mL)
-
THF (optional, for solubility)
Steps:
-
Dissolution: Dissolve the aldehyde in 50 mL Methanol (add 10 mL THF if solubility is poor) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Reduction: Slowly add NaBH₄ in small portions over 10 minutes. The yellow solution may lighten.
-
Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane:EtOAc 1:1). The aldehyde spot (higher Rf) should disappear.
-
Quenching: Carefully add 10 mL saturated NH₄Cl solution or water to quench excess hydride.
-
Extraction: Evaporate most methanol under reduced pressure. Extract the residue with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Yield: Typically >90%.[1] The product (DMNB-OH) is a yellow solid.
-
Validation: ¹H NMR (CDCl₃) should show a singlet at ~4.9 ppm (benzylic CH₂) and disappearance of the aldehyde proton (~10.4 ppm).
-
Protocol B: Caging the Carboxylic Acid (Steglich Esterification)
Objective: Conjugate the target acid (R-COOH) to DMNB-OH.
Materials:
-
Target Carboxylic Acid (1.0 eq)
-
DMNB-OH (Prepared in Protocol A) (1.1 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst)
-
Dichloromethane (DCM) (Anhydrous)
Steps:
-
Setup: In a flame-dried flask under inert atmosphere (N₂/Ar), dissolve the Carboxylic Acid (1 mmol) and DMNB-OH (1.1 mmol) in anhydrous DCM (10 mL).
-
Catalyst: Add DMAP (0.1 mmol).
-
Coupling: Cool to 0°C. Add DCC (1.1 mmol) dissolved in a small amount of DCM dropwise.
-
Incubation: Stir at 0°C for 1 hour, then warm to RT and stir overnight (8–12 hours). A white precipitate (dicyclohexylurea, DCU) will form.
-
Workup: Filter off the DCU precipitate. Dilute filtrate with DCM, wash with 0.1 M HCl (to remove DMAP), saturated NaHCO₃, and brine.
-
Purification: Purify via flash column chromatography (Silica gel).
-
Note: DMNB esters are light-sensitive. Wrap columns and flasks in aluminum foil.
-
Protocol C: Photolysis (Uncaging)
Objective: Release the active acid.[2][3]
Conditions:
-
Light Source: 365 nm UV LED (preferred) or Mercury arc lamp with a 365 nm bandpass filter.
-
Solvent: PBS (pH 7.4) with <1% DMSO (for biological tests) or Methanol (for analytical tests).
Steps:
-
Prepare a 1–10 mM solution of the caged compound.
-
Irradiate sample (typically 1–10 mW/cm²).
-
Monitoring: Analyze aliquots by HPLC.
-
Observation: The peak for the caged ester decreases, and the peak for the free acid appears.
-
Kinetics: Half-life (
) is typically seconds to minutes depending on intensity.
-
Data Presentation & Troubleshooting
Table 1: Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Reaction (Coupling) | Steric hindrance of Acid | Use EDC/HOBt or convert Acid to Acid Chloride first. |
| Low Yield (Reduction) | Old NaBH₄ | Use fresh reducing agent; ensure anhydrous solvent. |
| Premature Uncaging | Ambient light exposure | Perform all steps in amber glassware or foil-wrapped vessels. |
| Incomplete Photolysis | Inner filter effect | Reduce concentration; stir sample during irradiation. |
| Toxicity in Cells | Nitroso byproduct | Add thiols (e.g., DTT, GSH) or semicarbazide to scavenge the nitrosobenzaldehyde byproduct. |
Table 2: Comparative Properties
| Property | DMNB (4,5-dimethoxy) | Simple o-Nitrobenzyl |
| Absorbance Max | ~350 nm | ~280 nm |
| Uncaging Wavelength | 365 nm (UV-A) | <300 nm (UV-B/C) |
| Quantum Yield | 0.01 – 0.1 (Moderate) | 0.1 – 0.6 (High) |
| Biocompatibility | High (uses safer UV-A) | Low (UV-B damages DNA) |
References
-
Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups of amino sugars and their use in glycoside synthesis. The Journal of Organic Chemistry, 39(2), 192–196. Link
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link
-
Holmes, C. P. (1997).[4] Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. Link
-
Wieboldt, R., et al. (1994). Photolabile precursors of glutamate: Synthesis and photochemical properties. The Journal of Organic Chemistry, 59(15), 4296–4301. Link
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. researchgate.net [researchgate.net]
- 3. The α,5-dicarboxy-2-nitrobenzyl caging group, a tool for biophysical applications with improved hydrophilicity: synthesis, photochemical properties and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-羟基-5-甲氧基-3-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Precision Monitoring of Caged Compound Photolysis via UV-Vis Spectroscopy
Topic: Monitoring Photolysis of Caged Compounds by UV-Vis Spectroscopy Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals
Abstract
This guide details the methodology for characterizing the photochemical properties of "caged" (photolabile) bioactive compounds using UV-Visible spectroscopy. Caged compounds are biologically active molecules rendered inert by a photosensitive protecting group.[1] Upon irradiation, this group is cleaved, restoring activity with high spatiotemporal precision.[2]
This application note moves beyond basic spectral recording, providing a rigorous, self-validating framework for determining photochemical quantum yield (
Theoretical Foundation
The Photolysis Mechanism
The core principle relies on the change in electronic structure during photolysis. A caged compound (
Because the chromophore (the caging group) changes chemical structure (e.g., a 2-nitrobenzyl group converting to a nitroso-benzaldehyde), the UV-Vis absorption spectrum changes.
-
Isosbestic Points: If the reaction is a clean conversion (
) without secondary side reactions, the overlay of spectral scans over time must intersect at specific wavelengths (isosbestic points) where .
Quantum Yield ( )
The efficiency of uncaging is defined by the quantum yield:
[2]To measure this accurately, one must quantify the photon flux (
Experimental Setup & Materials
Instrumentation
-
UV-Vis Spectrophotometer: Double-beam instrument preferred for baseline stability.
-
Irradiation Source:
-
Option A (Monochromatic): High-power LED (e.g., 365 nm, 405 nm) or Laser diode.
-
Option B (Broadband): Hg or Xe arc lamp with a bandpass filter.
-
-
Cuvettes: Quartz cuvettes (1 cm path length) are mandatory for UV (<350 nm) transparency. Four-sided polished cuvettes allow simultaneous irradiation (90°) and measuring (0°), though sequential irradiation/measuring is more common in standard labs.
Key Reagents
-
Potassium Ferrioxalate: The "Gold Standard" actinometer for 250–500 nm range.
-
1,10-Phenanthroline: Colorimetric agent for detecting Fe
. -
Solvents: HPLC-grade water, acetonitrile, or methanol (spectroscopy grade).
Visualizing the Workflow
The following diagram illustrates the logical flow of the experiment, from characterization to quantum yield calculation.
Figure 1: Operational workflow for characterizing caged compounds. Note the decision gate at "Isosbestic Points" which serves as a self-validation step for reaction purity.
Detailed Protocols
Protocol 1: Determination of Molar Extinction Coefficient ( )
Before photolysis, you must know how strongly your compound absorbs light.
-
Preparation: Prepare a stock solution of the caged compound (e.g., 10 mM in DMSO).
-
Dilution: Prepare 5 dilutions in the reaction buffer (e.g., 10, 20, 30, 40, 50
M). -
Measurement: Record the UV-Vis spectrum (200–600 nm) for each.
-
Analysis: Plot Absorbance (
) vs. Concentration ( ) at . -
Calculation: The slope of the line is
(where cm).-
Validation:
should be . Nonlinearity indicates aggregation (deviation from Beer's Law).
-
Protocol 2: Chemical Actinometry (Potassium Ferrioxalate)
This step calibrates your light source. Do not rely on manufacturer specs.
-
Principle: Light reduces Fe
to Fe .[3] The Fe forms a red complex with phenanthroline ( ). -
Actinometer Solution: Prepare 0.006 M potassium ferrioxalate in 0.05 M H
SO . (Perform in red light/darkness). -
Irradiation: Place 3 mL of actinometer solution in the cuvette. Irradiate for a precise time (
, e.g., 10–60 seconds) using the exact setup used for the caged compound. -
Development:
-
Take 0.5 mL of irradiated solution.
-
Add 0.5 mL buffer (sodium acetate/H
SO ). -
Add 0.5 mL 0.1% 1,10-phenanthroline.
-
Dilute to 5 mL total.
-
Incubate 30 min in dark.
-
-
Quantification: Measure
. Calculate moles of Fe formed using M cm . -
Flux Calculation (
):- (at 365 nm).
-
is the fraction of light absorbed (usually
for high conc).
Protocol 3: Monitoring Photolysis Kinetics
-
Sample Prep: Prepare the caged compound solution (absorbance at irradiation wavelength should be
and to avoid inner filter effects). -
T=0 Scan: Record the full UV-Vis spectrum (dark control).
-
Stepwise Irradiation:
-
Expose the sample to the calibrated light source for defined intervals (
). -
Mix the solution (magnetic stir bar or pipette) to ensure homogeneity.
-
Record spectrum after each interval.[5]
-
-
Endpoint: Continue until the spectrum stops changing (photostationary state or complete uncaging).
Data Analysis & Visualization
Identifying the Reaction Progress
Compile the spectral data. You should observe the depletion of the caged band and the growth of the product band.
Table 1: Example Data Layout for Analysis
| Irradiation Time (s) | Absorbance ( | Absorbance ( | Isosbestic Point Abs |
| 0 | 0.850 | 0.020 | 0.410 |
| 10 | 0.750 | 0.150 | 0.411 |
| 20 | 0.650 | 0.280 | 0.409 |
| ... | ... | ... | ... |
| Conclusion | Decreasing | Increasing | Stable (Valid) |
Calculating Quantum Yield ( )
For small conversions (<10%), the reaction is zero-order.
- : Absorbance at monitoring wavelength.
- : Volume of sample (L).
-
: Difference in extinction coefficient (
). - : Photon flux (from Protocol 2).
-
: Fraction of light absorbed (
).
Troubleshooting & Optimization
The Inner Filter Effect (IFE)
Problem: If the solution is too concentrated (
-
Dilute sample so
at the irradiation wavelength.[6] -
Stir the sample continuously during irradiation.
Thermal Instability
Problem: The compound hydrolyzes in the dark.
Validation: Run a "Dark Control" where the sample sits in the cuvette for the duration of the experiment without light.
References
-
Hatchard, C. G., & Parker, C. A. (1956). A new sensitive chemical actinometer. II. Potassium ferrioxalate as a standard chemical actinometer.[3] Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences.
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
-
Montalti, M., et al. (2006).Handbook of Photochemistry, 3rd Edition. CRC Press. (Standard reference for Actinometry parameters).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photoremovable Protecting Groups | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. technoprocur.cz [technoprocur.cz]
- 5. A protocol for determining cage-escape yields using nanosecond transient absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
Validation & Comparative
Comparative Technical Guide: DMNB (Nitrobenzyl) vs. Coumarin-Based Caging Groups
Topic: 2,4-Dimethoxy-5-nitrobenzaldehyde (DMNB Precursor) vs. Coumarin-Based Caging Groups Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
In the design of photo-activatable ("caged") bio-effectors, the choice of the photoremovable protecting group (PPG) dictates the spatial resolution, biocompatibility, and excitation depth of the experiment.
This compound is the synthetic precursor to the 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group, the historical "gold standard" for UV-based uncaging. While DMNB remains robust for simple in vitro applications, coumarin-based cages (e.g., DEACM, Bhc) have emerged as superior alternatives for live-cell and tissue imaging. Coumarins offer significantly higher extinction coefficients, faster release kinetics, reduced byproduct toxicity, and—crucially—access to visible light and two-photon excitation (2PE) protocols.
This guide objectively compares the physicochemical and biological performance of DMNB-derived cages against modern coumarin architectures.
Mechanistic Foundations
Understanding the photolysis mechanism is essential for predicting solvent effects and byproduct interference.
4,5-Dimethoxy-2-nitrobenzyl (DMNB)
Derived from this compound, this group operates via a Norrish Type II mechanism. Upon UV excitation, an intramolecular redox reaction occurs. The nitro group abstracts a benzylic proton, forming an aci-nitro intermediate that collapses to release the substrate and a nitroso-aldehyde/ketone byproduct .
-
Critical Limitation: The nitroso byproduct is highly absorbent (acting as an internal filter) and reacts with biological nucleophiles (toxicity).
Coumarin-Based Cages (e.g., DEACM, Bhc)
Coumarin cages (typically 7-substituted coumarin-4-ylmethyl derivatives) operate via solvent-assisted photo-heterolysis . Excitation leads to a polarized singlet state that undergoes heterolytic bond cleavage, generating an ion pair (coumarin cation + substrate anion). The cation is rapidly trapped by the solvent.
-
Advantage: The byproduct is a coumarin alcohol, which is generally fluorescent (allowing tracking) and significantly less toxic than nitroso compounds.
Mechanistic Pathway Diagram
Caption: Comparative photolysis pathways. DMNB (top) yields a toxic nitroso byproduct via redox. Coumarin (bottom) utilizes photo-heterolysis to yield a fluorescent alcohol.
Photophysical Performance Matrix
The following data contrasts the DMNB group (synthesized from this compound) with 7-diethylaminocoumarin-4-ylmethyl (DEACM), a standard high-performance coumarin cage.
| Feature | DMNB (Nitrobenzyl) | Coumarin (DEACM) | Impact on Research |
| Excitation | ~350 nm (UV-A) | 390–450 nm (Blue/Cyan) | Coumarins allow uncaging with visible light, reducing phototoxicity. |
| Extinction Coeff.[1][2] ( | ~5,000 M | 10,000–20,000 M | Coumarins capture photons 2–4x more efficiently; lower laser power required. |
| Quantum Yield ( | 0.01 – 0.13 | 0.05 – 0.30 | Coumarins generally release cargo more efficiently per absorbed photon. |
| Uncaging Rate ( | Coumarins are superior for studying fast kinetics (e.g., neurotransmission). | ||
| 2-Photon Cross-Section ( | < 1 GM | 1 – 5 GM (up to 100+ for extended systems) | Coumarins are the only viable choice for deep-tissue 2-photon microscopy. |
| Byproduct Nature | Nitroso-aldehyde (Toxic, Absorbs UV) | Coumarin Alcohol (Fluorescent, Inert) | DMNB byproduct blocks further uncaging (filter effect) and kills cells. |
Technical Note: The "filter effect" of the nitroso byproduct in DMNB photolysis limits the extent of uncaging in thick samples, as the byproduct absorbs the very UV light needed to uncage the remaining drug. Coumarins avoid this as their byproducts often shift absorbance or fluoresce.
Deep Dive: Critical Differentiators
Two-Photon Excitation (2PE) & Tissue Depth
For in vivo applications, UV light (required for DMNB) scatters heavily and causes DNA damage. Two-photon excitation uses infrared light (700–900 nm) to penetrate tissue.
-
DMNB: Has a negligible 2PE cross-section (
GM). It is virtually useless for deep-tissue uncaging. -
Coumarin: The "push-pull" electron system (e.g., diethylamino donor, carbonyl acceptor) creates a large dipole moment change upon excitation, resulting in significant 2PE cross-sections. This allows precise uncaging at specific focal planes deep within brain slices or tissue.
Biocompatibility & Toxicity[3]
-
DMNB Risk: The nitroso-aldehyde byproduct reacts with thiol groups on proteins (cysteine residues), potentially inhibiting enzymes or causing oxidative stress.
-
Coumarin Advantage: The coumarin alcohol byproduct is generally inert. Furthermore, because the coumarin chromophore is fluorescent, the release of the drug can be optically reported . As the caged compound (non-fluorescent or different emission) converts to the byproduct (highly fluorescent), the researcher can quantify exactly how much drug was released in real-time.
Experimental Protocol: Determination of Photochemical Quantum Yield ( )[4]
To validate the efficiency of a synthesized photocage, you must determine its quantum yield relative to a standard.
Objective: Calculate the efficiency of photorelease (
Materials:
-
Actinometer: Potassium ferrioxalate (standard) or a reference photocage (e.g., caged-ATP).
-
Light Source: Monochromator or LED (365 nm for DMNB, 405 nm for Coumarin).
-
Detection: HPLC with UV-Vis detector.
Protocol:
-
Preparation: Prepare a 100
M solution of the caged compound in buffer/acetonitrile (1:1). -
Absorbance Check: Measure UV-Vis spectrum.[3][4] Ensure Absorbance (
) at the irradiation wavelength is between 0.1 and 1.0 to ensure uniform light absorption (or use the "optically thick" method if ). -
Irradiation: Irradiate the sample in a quartz cuvette with a stirred beam.
-
Time points: 0, 1, 2, 5, 10, 20 minutes.
-
-
Quantification: At each time point, inject an aliquot into the HPLC. Monitor the disappearance of the caged peak and the appearance of the free substrate peak.
-
Calculation: Use the equation:
Moles of Photons Absorbed is derived from the actinometer calibration (
).
Validation Check: If using DMNB, expect a non-linear release curve at high conversion due to the inner-filter effect of the nitroso byproduct. Coumarin kinetics should remain first-order.
Decision Matrix: Selection Guide
Use this logic flow to select the appropriate caging group for your application.
Caption: Decision tree for selecting between DMNB and Coumarin scaffolds based on experimental constraints.
References
-
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link
-
Suzuki, A. Z., et al. (2002). "Coumarin-4-ylmethoxycarbonyls as Phototriggers for Alcohols and Phenols." Journal of the American Chemical Society, 124(26), 7664–7665. Link
-
Furuta, T., et al. (1999). "Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon excitation."[5] Proceedings of the National Academy of Sciences, 96(4), 1193-1200. Link
-
Luska, M. J., et al. (2020). "Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties." International Journal of Molecular Sciences, 21(22), 8614. Link
-
Corrie, J. E. T., et al. (2005). "Caged nucleotides and neurotransmitters." Bioorganic & Medicinal Chemistry, 13(19), 5797-5808. Link
Sources
- 1. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO) [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nathan.instras.com [nathan.instras.com]
A Senior Application Scientist's Guide to Selecting Photolabile Protecting Groups for Cell Biology
In the intricate world of cell biology, the ability to control molecular processes with precision is paramount. Photolabile protecting groups (PPGs), or "cages," are powerful tools that offer spatiotemporal control over the activity of bioactive molecules.[1][2][3] By attaching a PPG to a molecule of interest, its function is temporarily masked. A pulse of light of a specific wavelength cleaves the PPG, releasing the active molecule at a desired time and location.[2] This guide provides an in-depth comparison of PPGs and outlines the critical criteria for their selection and validation in a cellular context.
Part 1: The Core Principles of PPG Selection
The ideal PPG for a cell biology experiment must satisfy a stringent set of criteria. The selection process is a balancing act between photochemical efficiency and biological compatibility.[4][5] An inappropriate choice can lead to failed experiments due to poor uncaging, cytotoxicity, or off-target effects.
Key Selection Criteria at a Glance:
-
Photochemical Properties:
-
Wavelength of Activation (λmax): The wavelength of light used for uncaging should be long enough to minimize phototoxicity and maximize tissue penetration.[4] The near-UV to visible range (350-500 nm) is generally preferred over shorter, more damaging UV wavelengths.[6][7]
-
One-Photon (1P) vs. Two-Photon (2P) Excitation: Two-photon excitation uses near-infrared (NIR) light, which offers deeper tissue penetration and higher spatial resolution, confining the uncaging event to a precise focal volume.[8][9]
-
Uncaging Efficiency: This is a product of the molar extinction coefficient (ε, how strongly the PPG absorbs light) and the quantum yield (Φu, the efficiency of the cleavage reaction).[2] For 2P uncaging, the key metric is the two-photon action cross-section (δu).[10]
-
-
Chemical and Biological Properties:
-
Stability: The caged compound must be stable in the dark and under physiological conditions (aqueous buffer, pH 7.4, 37°C) to prevent premature release of the active molecule.[4][5]
-
Solubility: The PPG and the caged compound must be soluble in aqueous media.[4][1][11]
-
Cytotoxicity: The caged compound, the PPG itself, and its photolytic byproducts must be non-toxic to the cells.[4][5]
-
Release Kinetics: The release of the active molecule should be rapid upon illumination to accurately study fast biological processes.[4][5]
-
Part 2: A Comparative Analysis of Common PPG Scaffolds
Several classes of PPGs have been developed, each with distinct advantages and disadvantages. The choice of scaffold depends heavily on the specific application.
| PPG Scaffold | Activation Wavelength (1P) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl (o-NB) | UV-A (300-365 nm) | Well-established, versatile for many functional groups.[1] | UV activation can be phototoxic; byproducts can be reactive.[5] |
| Coumarin-based | UV-A to Visible (350-450 nm) | Longer wavelength activation, often high quantum yields, fast release kinetics.[4][7] | Byproducts can be fluorescent, potentially interfering with imaging.[7] |
| Quinoline-based | UV-A to Visible (350-400 nm) | High 2P cross-sections, good aqueous solubility.[12][13] | Synthesis can be more complex than other scaffolds. |
| BODIPY-based | Visible to NIR | Red-shifted absorption, suitable for 2P excitation.[4] | Can have lower quantum yields compared to other classes.[14] |
Part 3: Experimental Validation Protocols
The following protocols provide a framework for validating a chosen PPG in a cell biology context.
Protocol 1: In Vitro Characterization of Uncaging
Objective: To determine the photochemical properties of the caged compound.
Methodology:
-
UV-Vis Spectroscopy:
-
Dissolve the caged compound in a relevant buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance spectrum to determine the λmax and molar extinction coefficient (ε).
-
-
HPLC/LC-MS Analysis for Quantum Yield (Φu):
-
Prepare a solution of the caged compound of known concentration.
-
Irradiate the solution with a light source of known intensity at the λmax.
-
At various time points, take aliquots and analyze by HPLC or LC-MS to quantify the amount of released product and remaining caged compound.
-
Calculate the quantum yield by comparing the rate of product formation to the rate of photon absorption.
-
Protocol 2: Assessment of Cytotoxicity
Objective: To evaluate the toxicity of the caged compound, the PPG, and its byproducts.
Methodology:
-
Cell Culture: Plate cells of interest in a 96-well plate and allow them to adhere overnight.
-
Treatment Groups:
-
Untreated cells (negative control).
-
Cells treated with the caged compound (no illumination).
-
Cells treated with the caged compound and illuminated to achieve full uncaging.
-
Cells treated with a known cytotoxic agent (positive control).
-
-
Incubation: Incubate the cells for a relevant period (e.g., 24-48 hours).
-
Viability Assay: Perform a standard cytotoxicity assay, such as:
Caption: Workflow for assessing the cytotoxicity of a PPG.
Protocol 3: In-Cellulo Validation of Spatiotemporal Control
Objective: To confirm that the PPG allows for precise control of the bioactive molecule's function within living cells.
Methodology:
-
Select a Reporter System: Choose a caged molecule with a readily detectable output (e.g., a caged fluorophore, a caged inhibitor of a fluorescently tagged protein).
-
Cell Loading: Load the cells with the caged compound.
-
Microscopy:
-
Use a confocal or two-photon microscope for precise illumination.
-
Identify a region of interest (e.g., a subcellular compartment, a single cell in a population).
-
-
Photolysis: Illuminate the region of interest with the appropriate wavelength of light.
-
Imaging and Analysis:
-
Image the cells before, during, and after photolysis.
-
Quantify the change in the reporter signal (e.g., increase in fluorescence, change in protein localization) in the illuminated region compared to non-illuminated regions.
-
Part 4: Advanced Considerations and Future Outlook
The field of photolabile protecting groups is continually evolving, with several exciting advancements on the horizon:
-
Orthogonal Uncaging: The use of multiple PPGs that can be cleaved by different wavelengths of light allows for the independent control of multiple bioactive molecules in the same system.[4]
-
Red-Shifted PPGs: The development of PPGs that can be activated by red or near-infrared light is a major goal, as these wavelengths offer the best tissue penetration and lowest phototoxicity.[6]
-
Applications in Drug Delivery: PPGs are being explored for the targeted delivery and activation of therapeutic agents, which could reduce side effects and improve treatment efficacy.
Caption: A decision-making workflow for PPG selection.
By carefully considering the criteria outlined in this guide and performing rigorous experimental validation, researchers can confidently select and utilize photolabile protecting groups to unlock new insights into the dynamic processes of life.
References
-
Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Structural Biology. [Link]
-
Two-photon uncaging, from neuroscience to materials. Optica Publishing Group. [Link]
-
Recently described two-photon sensitive photolabile protecting groups. ResearchGate. [Link]
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. [Link]
-
Development of photolabile protecting groups and their application to the optochemical control of cell signaling. ResearchGate. [Link]
-
Photochemical Properties of Coumarin PPGs 1−4 and Model 1 and 2° Coumarins. ResearchGate. [Link]
-
Photolabile protecting group. Wikipedia. [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
-
Two-photon uncaging of bioactive thiols in live cells at wavelengths above 800 nm. National Institutes of Health. [Link]
-
Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab. [Link]
-
Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. ResearchGate. [Link]
-
Synthesis and Photochemical Properties of a New Water-Soluble Coumarin, Designed as a Chromophore for Highly Water-Soluble and Photolabile Protecting Group. Bulletin of the Chemical Society of Japan. [Link]
-
Photolabile protecting group. Grokipedia. [Link]
-
Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Semantic Scholar. [Link]
-
Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences. [Link]
-
Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. The Journal of Organic Chemistry. [Link]
-
Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. [Link]
-
Release the molecule! Photolabile protecting groups. Chembites. [Link]
-
Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. National Institutes of Health. [Link]
-
Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. National Institutes of Health. [Link]
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. [Link]
-
Substituent effects on the sensitivity of a quinoline photoremovable protecting group to one- and two-photon excitation. PubMed. [Link]
-
Photoremovable Protecting Groups. MDPI. [Link]
-
Two-photon absorption properties of chimeric quinoline derivatives in THF. ResearchGate. [Link]
-
Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry. [Link]
-
Anion stability and uncaging Quantum Yield. ResearchGate. [Link]
-
Molecular structures of selected chromophores commonly used as PPGs. ResearchGate. [Link]
-
A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. National Institutes of Health. [Link]
-
Different Cytotoxicity Assays. Chemistry LibreTexts. [Link]
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Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]
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CytoSelect™ LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc.. [Link]
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Safety Operating Guide
2,4-Dimethoxy-5-nitrobenzaldehyde proper disposal procedures
2,4-Dimethoxy-5-nitrobenzaldehyde: Safe Handling and Disposal Protocol
Part 1: Executive Summary & Chemical Profile
Objective: This guide provides a validated workflow for the containment, classification, and disposal of this compound (CAS: 22996-22-1).[1]
Core Directive: As an organic nitro compound, this reagent presents specific thermal and chemical stability risks.[1][2] While not typically classified as a high explosive (unlike polynitro aromatics), it possesses a nitro group (-NO₂) that renders it sensitive to strong bases and excessive heat.[1] Disposal must prioritize high-temperature incineration via a licensed hazardous waste contractor. Do not attempt bench-top chemical neutralization (e.g., oxidation/reduction) as these reactions can be exothermic and unpredictable.[1]
Chemical Safety Profile:
| Parameter | Data | Operational Implication |
| Physical State | Solid (Yellow/Orange Powder) | Dust explosion hazard; requires damp cleanup methods. |
| Melting Point | ~103–106 °C | Thermally stable at RT, but avoid heating in closed systems.[1] |
| Primary Hazards | Skin/Eye Irritant (Cat 2), Aquatic Toxicity | Standard PPE (Nitrile gloves, goggles) is mandatory.[1] |
| Incompatibilities | Strong Bases , Strong Oxidizers, Reducing Agents | CRITICAL: Never mix with caustic waste (NaOH/KOH).[1] |
| RCRA Status | Not P/U-Listed; Likely Characteristic | Must be characterized. Often treated as Ignitable (D001) or Reactive (D003) depending on formulation. |
Part 2: Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. Improper segregation is the leading cause of laboratory waste accidents involving nitro compounds.
Segregation Logic
-
Solid Waste: Collect in a dedicated solid waste container. Do not mix with incompatible solids (e.g., strong oxidizers like permanganates).[1][2]
-
Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, Ethanol), it must be segregated into Organic Solvent Waste .[1]
-
RESTRICTION: Ensure the solvent waste stream is Neutral (pH 6-8) .
-
DANGER: Never add this compound to "Basic/Caustic Waste" containers. Nitro-aromatics can undergo nucleophilic aromatic substitution or polymerization in the presence of strong bases, leading to runaway exothermic reactions.[1]
-
Container Specifications
-
Solids: Wide-mouth HDPE (High-Density Polyethylene) or amber glass jars.
-
Liquids: HDPE carboys or safety cans (if solvent is compatible).
-
Labeling: All containers must be labeled "HAZARDOUS WASTE" immediately upon the first addition of waste.
Part 3: Disposal Decision Matrix (Visualized)
The following logic flow ensures you select the correct disposal pathway based on the physical state of the waste.
Figure 1: Logic flow for determining the correct waste stream and packaging requirements.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Collection
Use this for expired reagents, weighing boat residues, and contaminated PPE.[1]
-
PPE Verification: Don nitrile gloves, safety glasses with side shields, and a lab coat.[1] If handling large quantities (>100g), use a powder hood or N95 respirator to prevent inhalation.[1]
-
Container Selection: Select a clean, dry, wide-mouth jar (HDPE preferred).
-
Transfer: Carefully transfer the solid into the container.
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: Write "this compound".
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
-
Storage: Cap tightly. Store in a Satellite Accumulation Area (SAA) away from heat sources until pickup.
Protocol B: Liquid Waste (Solutions)
Use this for reaction mixtures or mother liquors.
-
Compatibility Check: Ensure the solvent (e.g., Ethanol, Ethyl Acetate) is compatible with the waste container material.[1]
-
pH Verification: Dip a pH strip into the solution.
-
Transfer: Pour into the "Organic Solvents" waste carboy using a funnel.
-
Log Entry: Immediately record the volume and concentration on the waste log sheet attached to the carboy.
Protocol C: Emergency Spill Cleanup
Immediate response for benchtop spills.
Figure 2: Emergency response workflow emphasizing wet cleaning methods to minimize dust hazards.
Spill Cleanup Narrative:
-
Dampen: Do not dry sweep. Cover the spill with paper towels dampened with water or a compatible solvent (e.g., ethanol) to suppress dust.[1]
-
Scoop: Use a plastic scoop or dustpan to lift the damp material.
-
Double Bag: Place the waste into a sealable plastic bag, then place that bag into a rigid container.
-
Decontaminate: Wipe the surface with soap and water to remove yellow staining and residues.
Part 5: Regulatory Compliance (RCRA & EPA)
While this compound is not explicitly listed on the EPA "P" or "U" lists, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.[1]
-
Waste Characterization: Generators must determine if the waste exhibits hazardous characteristics.[9]
-
Ignitability (D001): Applicable if the waste is a liquid solution with a flash point <60°C.
-
Reactivity (D003): While this specific isomer is generally stable, nitro compounds are scrutinized for reactivity.[1] If the material is old, crystallized, or potentially unstable, it may be treated as D003 by conservative EHS protocols.[1]
-
-
Disposal Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound. MilliporeSigma.[5][6]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.
-
Thermo Fisher Scientific. (2025). Chemical Resistance and Compatibility Guide.
-
Occupational Safety and Health Administration (OSHA). (2024).[4][5] Hazard Communication Standard: Nitro Compounds.
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. Lab Waste Disposal Requirement | Compliance and Risk Management [kent.edu]
- 3. gustavus.edu [gustavus.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. my.alfred.edu [my.alfred.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
